
5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, an oxadiazole ring, and a methylsulfonyl phenyl group. This compound has been studied for its biological activities, particularly its role as an antithrombotic agent.
作用机制
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and thrombosis .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the formation of thrombin and ultimately decreasing the formation of fibrin clots . This has downstream effects on the coagulation pathway, potentially reducing the risk of thromboembolic diseases .
Pharmacokinetics
This suggests that the compound is well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in blood clot formation . By inhibiting FXa, the compound reduces thrombin generation and fibrin clot formation, which can help prevent thromboembolic diseases .
生化分析
Biochemical Properties
The compound 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Cellular Effects
The effects of this compound on cells are primarily related to its antithrombotic activity. By inhibiting FXa, it can prevent the formation of blood clots, thereby influencing cell signaling pathways, gene expression, and cellular metabolism associated with coagulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct inhibition of FXa. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .
Dosage Effects in Animal Models
Preliminary studies suggest that it has excellent in vivo antithrombotic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfonyl Phenyl Group: This step involves the sulfonylation of a phenyl ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the oxadiazole derivative with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antitumor properties.
相似化合物的比较
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A selective inhibitor of Factor Xa used as an anticoagulant.
Edoxaban: Another oral anticoagulant that inhibits Factor Xa.
Uniqueness
5-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of the oxadiazole and thiophene rings, which contribute to its high potency and selectivity as a Factor Xa inhibitor. This structural uniqueness may offer advantages in terms of pharmacokinetic properties and reduced side effects compared to other similar compounds .
属性
IUPAC Name |
5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)13-17-18-14(22-13)16-12(19)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQINFGEUUYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
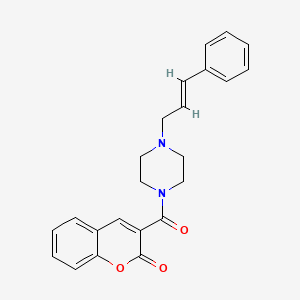
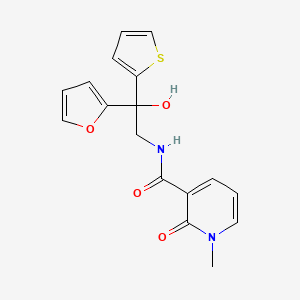
![5-[(2,6-dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2975637.png)
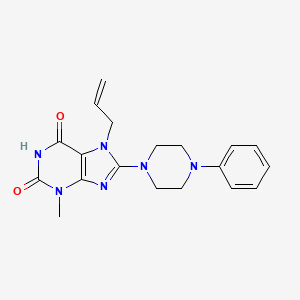
![2-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2975641.png)
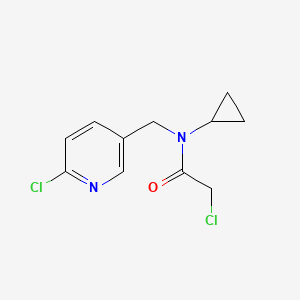
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975643.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)
![ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2975648.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)
![4-[(3-methoxyphenyl)methylsulfanyl]-5-(3-methylbutyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2975650.png)
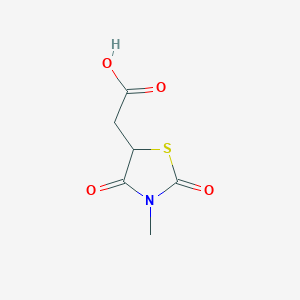
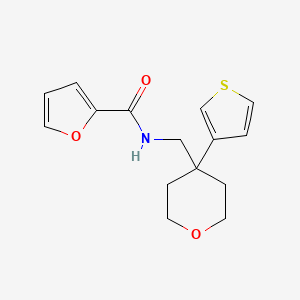
![2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B2975654.png)
